molecular formula C17H18ClN7O5S B11355937 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Cat. No.: B11355937
M. Wt: 467.9 g/mol
InChI Key: FKWSIUWYKCCSRC-UHFFFAOYSA-N
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Description

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an acetylamino group, an oxadiazole ring, a triazole ring, a sulfanyl group, and a chlorodimethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling through a sulfanyl linkage

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the oxadiazole ring can be reduced to amines.

    Substitution: The chlorodimethoxyphenyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its various functional groups enable it to interact with different biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical modifications makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form specific interactions, leading to the modulation of biological pathways. For example, the acetylamino group may participate in hydrogen bonding, while the oxadiazole and triazole rings can engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide apart is its combination of multiple functional groups within a single molecule. This structural complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific fields.

Properties

Molecular Formula

C17H18ClN7O5S

Molecular Weight

467.9 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C17H18ClN7O5S/c1-8(26)19-15-14(23-30-24-15)16-21-22-17(25(16)2)31-7-13(27)20-10-6-11(28-3)9(18)5-12(10)29-4/h5-6H,7H2,1-4H3,(H,20,27)(H,19,24,26)

InChI Key

FKWSIUWYKCCSRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3OC)Cl)OC

Origin of Product

United States

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